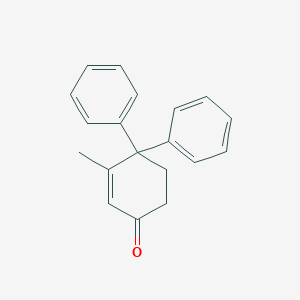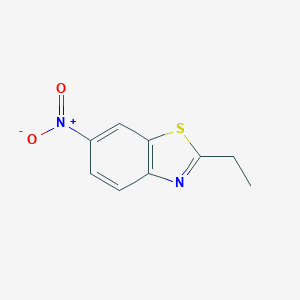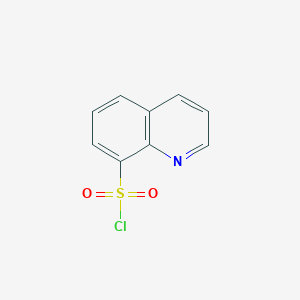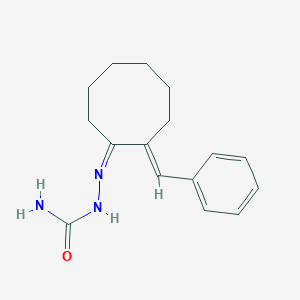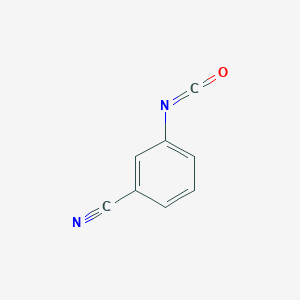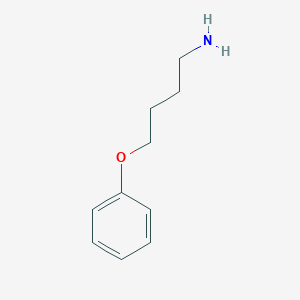
4-苯氧基丁-1-胺
描述
Synthesis Analysis
The synthesis of amine derivatives is a common theme in the provided papers. For instance, the synthesis of 4-amino-1-hydroxybutane-1,1-bisphosphonic acid is described, involving isolation, solid-phase anion-exchange sample clean-up, and automated pre-column derivatization . Another paper discusses the synthesis of four different amine derivative compounds, confirming their structures with spectroscopy analyses . These methods could potentially be adapted for the synthesis of 4-Phenoxybutan-1-amine.
Molecular Structure Analysis
The molecular structure of amine derivatives is crucial for their chemical behavior. The papers describe the use of FT-IR, 13C NMR, and 1H NMR spectroscopy to confirm the structures of synthesized compounds . These techniques could be employed to analyze the molecular structure of 4-Phenoxybutan-1-amine, providing insights into its chemical properties and reactivity.
Chemical Reactions Analysis
The reactivity of amine derivatives with other chemicals is an important aspect of their behavior. One paper describes the reaction of a primary amine with 4-hydroxy-2-nonenal to form pyrroles . Another paper details the intramolecular additions of nucleophiles to 1,4-dihydropyrimidine-2(3H)-thione derivatives . These reactions highlight the potential pathways for chemical reactions involving 4-Phenoxybutan-1-amine.
Physical and Chemical Properties Analysis
The physical and chemical properties of amine derivatives are influenced by their molecular structure. The corrosion inhibition performance of amine derivatives on mild steel in HCl medium is investigated, showing that the presence of certain substituent groups can significantly enhance inhibition efficiency . The fluorescence properties of a derivatized amine compound are also evaluated, indicating a high fluorescence quantum efficiency . These studies suggest that the physical and chemical properties of 4-Phenoxybutan-1-amine could be similarly influenced by its substituent groups and molecular configuration.
科学研究应用
- Summary of the Application : Small molecule fluorescent probes are indispensable tools for a broad range of biological applications . There is a need for probes where photophysical properties and biological selectivity can be tuned as desired . These probes are used to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease (PD) .
- Methods of Application or Experimental Procedures : The probes are designed and synthesized with varied electronic properties to show tunable absorption and emission in the visible region with large Stokes shifts . Probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity by “intramolecular charge transfer” (ICT) and twisted intramolecular charge transfer (TICT) mechanisms, respectively .
- Results or Outcomes : One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β . The diagnostic potential of the probe in selectively detecting αS fibrils amplified from PD with dementia (PDD) patient samples has been demonstrated .
属性
IUPAC Name |
4-phenoxybutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOBVRURUPUPHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276178 | |
| Record name | 4-phenoxybutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenoxybutan-1-amine | |
CAS RN |
16728-66-8 | |
| Record name | 16728-66-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78379 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-phenoxybutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


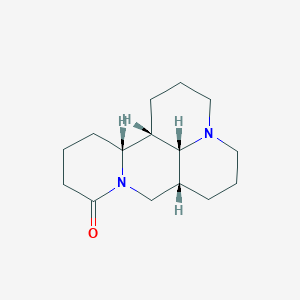
![Dichloromethyl[2-(trichlorosilyl)ethyl]silane](/img/structure/B92784.png)
